Product packaging for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol(Cat. No.:)

4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

Cat. No.: B7871423
M. Wt: 180.22 g/mol
InChI Key: IKOYORQFWXQXMT-UHFFFAOYSA-N
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Description

Contemporary Significance of Fluorine in Organic Chemistry Research

The introduction of fluorine into organic molecules has become a profoundly impactful strategy in modern chemical research, with far-reaching implications in pharmaceuticals, agrochemicals, and materials science. fluorochem.co.uk Fluorine, being the most electronegative element, imparts unique stereoelectronic properties to organic compounds. mdpi.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative degradation. nih.gov This increased stability can lead to a longer biological half-life and improved therapeutic efficacy.

Furthermore, the presence of fluorine can influence a molecule's lipophilicity, a critical factor in its ability to cross cell membranes and interact with biological targets. The substitution of hydrogen with fluorine can also alter the acidity or basicity of nearby functional groups and induce specific conformational preferences, thereby fine-tuning the molecule's three-dimensional shape for optimal interaction with enzymes or receptors. bldpharm.com Consequently, the development of novel and selective fluorination methods remains an active and important area of research. princeton.edu

Overview of Aryl-Alkenol Structural Motifs in Organic Synthesis

The aryl-alkenol structural motif, characterized by a hydroxyl group attached to a carbon atom which is also bonded to both an aromatic ring and an alkenyl group, is a valuable building block in organic synthesis. These structures are present in a variety of natural products and serve as versatile intermediates for the synthesis of more complex molecules. The allylic alcohol moiety can undergo a wide range of chemical transformations, including oxidation, reduction, epoxidation, and various coupling reactions.

The synthesis of chiral aryl-alkenols, where the hydroxyl-bearing carbon is a stereocenter, is of particular interest in medicinal chemistry. Enantiomerically pure aryl-alkenols are crucial for the development of stereospecific pharmaceuticals, as different enantiomers of a drug can exhibit vastly different biological activities. A common and effective method for the asymmetric synthesis of these compounds is the catalytic enantioselective addition of vinyl organometallic reagents to aromatic aldehydes.

Research Context for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

The compound this compound (see Table 1 for properties) emerges at the intersection of these two important areas of organic chemistry. Its structure combines a fluorinated phenyl ring with a buten-4-ol chain, making it a chiral fluorinated aryl-alkenol. While specific research focusing exclusively on this molecule is not extensively published, its structure suggests its potential as a valuable intermediate in the synthesis of more complex fluorinated compounds.

The presence of the fluoro and methyl groups on the aromatic ring influences its electronic properties and steric environment, which can be exploited in various chemical transformations. The buten-4-ol side chain offers multiple reactive sites for further functionalization. Given the importance of fluorinated building blocks in drug discovery, it is plausible that this compound could be a precursor or a target molecule in research programs aimed at developing new therapeutic agents. A likely synthetic route to this compound would involve the addition of a vinyl Grignard reagent to 3-fluoro-6-methylbenzaldehyde.

Chemical Compound Data

Table 1: Properties of this compound

Property Value
CAS Number 1248302-92-2
Molecular Formula C₁₁H₁₃FO

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FO B7871423 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h3,5-7,11,13H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOYORQFWXQXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 3 Fluoro 6 Methylphenyl 1 Buten 4 Ol

Retrosynthetic Disconnections and Key Synthetic Challenges

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. nih.govnih.govyoutube.com For 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol, two primary disconnection strategies emerge, each presenting a unique set of synthetic challenges.

The first and most intuitive disconnection is at the C4-C5 bond, which connects the butenol (B1619263) side chain to the aromatic ring. This leads to a (3-fluoro-6-methylphenyl) synthon and a 4-carbon synthon containing the buten-4-ol functionality. This approach necessitates the formation of an aryl-carbon bond, a common challenge in organic synthesis.

A second key disconnection can be made at the C3-C4 bond of the butenol moiety. This strategy would involve the addition of a vinyl nucleophile to a carbonyl precursor, specifically 1-(3-fluoro-6-methylphenyl)ethan-1-one. This route hinges on the successful synthesis of the substituted acetophenone (B1666503) and the stereoselective addition of the vinyl group.

The primary synthetic challenges in the preparation of this compound can be summarized as:

Regiocontrolled formation of the carbon-carbon bond between the aromatic ring and the butenol side chain.

Stereoselective construction of the chiral alcohol center at the C4 position.

Regioselective introduction of the fluorine atom at the C3 position of the aromatic ring, ortho to the methyl group.

Strategies for Carbon-Carbon Bond Formation in the Butenol Moiety

The construction of the butenol side chain is a critical aspect of the synthesis. Several modern synthetic methods can be employed to achieve this transformation efficiently.

Metal-Catalyzed Coupling Reactions for Olefin Construction

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. rsc.org The Heck and Suzuki-Miyaura reactions are particularly relevant for the synthesis of the butenol moiety. beilstein-journals.orgorganic-chemistry.orglibretexts.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. libretexts.orgrsc.org In a potential synthesis of the target molecule, a suitably protected 3-bromo-6-fluoro-1-methylbenzene could be coupled with a protected 3-buten-1-ol. The success of this reaction would depend on the choice of catalyst, ligand, and base to ensure high yield and selectivity. beilstein-journals.org

The Suzuki-Miyaura coupling offers an alternative route, coupling an organoboron compound with an organic halide. nih.govyoutube.comyoutube.com For instance, a (3-fluoro-6-methylphenyl)boronic acid could be reacted with a 4-halo-1-buten-4-ol derivative in the presence of a palladium catalyst and a base. The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling a highly attractive option. nih.gov

ReactionAryl PartnerOlefin/Boron PartnerCatalyst SystemPotential Yield
Heck Reaction1-Bromo-3-fluoro-6-methylbenzene3-Buten-1-olPd(OAc)₂, PPh₃, Et₃NGood to Excellent
Suzuki Coupling(3-Fluoro-6-methylphenyl)boronic acid4-Bromo-1-buten-1-olPd(PPh₃)₄, Na₂CO₃Excellent

Alkylation and Addition Reactions to Carbonyls

A classic yet powerful method for forming the C-C bond and the alcohol functionality simultaneously is through the addition of an organometallic reagent to a carbonyl compound. youtube.comorganic-chemistry.orgmasterorganicchemistry.com The Grignard reaction is a prime example of this approach. quora.comyoutube.com

A plausible route involves the synthesis of 3-fluoro-6-methylbenzaldehyde. This aldehyde can then be reacted with a vinylmagnesium bromide Grignard reagent. This nucleophilic addition to the carbonyl carbon would directly form the desired this compound. A key challenge in this approach is preventing 1,4-conjugate addition to the vinyl group, though 1,2-addition is generally favored with Grignard reagents and aldehydes. quora.com

Alternatively, the synthesis could proceed via the addition of an allyl nucleophile to a carbonyl precursor. For example, the reaction of 3-fluoro-6-methylbenzaldehyde with allyl bromide in the presence of a metal such as zinc (Barbier reaction) or indium could yield the target homoallylic alcohol. organic-chemistry.org

Carbonyl PrecursorNucleophileReagent/ConditionsProduct
3-Fluoro-6-methylbenzaldehydeVinylmagnesium bromideDiethyl ether, then H₃O⁺This compound
3-Fluoro-6-methylbenzaldehydeAllyl bromideZinc dust, THFThis compound

Introduction and Control of the Fluorine Atom on the Aromatic Ring

The regioselective introduction of a fluorine atom onto the aromatic ring is a non-trivial synthetic step, crucial for accessing the target molecule. The directing effects of the existing methyl group must be carefully considered.

Regioselective Fluorination Techniques for Aryl Systems

Electrophilic fluorination offers a direct method for introducing fluorine onto an aromatic ring. researchgate.netwikipedia.orgbrynmawr.edu Reagents such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) can be used. wikipedia.orgbrynmawr.edu Starting with 2-methyltoluene, the directing effects of the two methyl groups would need to be carefully managed to achieve the desired 3-fluoro substitution pattern. The reaction conditions can be tuned to favor the desired regioisomer. researchgate.net

Nucleophilic aromatic substitution (SNAr) provides an alternative, often more regiocontrolled, route. rsc.orgwyzant.commasterorganicchemistry.com This would typically involve a precursor with a good leaving group, such as a nitro or chloro group, at the desired position. For example, starting with 2-chloro-6-nitrotoluene, a nucleophilic fluorinating agent like potassium fluoride (B91410) in the presence of a phase-transfer catalyst (the Finkelstein reaction) could be employed to install the fluorine atom. The strong electron-withdrawing effect of the nitro group facilitates this substitution. masterorganicchemistry.com

Fluorination MethodSubstrateReagentPotential Outcome
Electrophilic Fluorination2-MethyltolueneSelectfluor®Mixture of regioisomers, with 3-fluoro potentially accessible
Nucleophilic Aromatic Substitution2-Chloro-6-nitrotolueneKF, Kryptofix [2.2.2]2-Fluoro-6-nitrotoluene

Organometallic Approaches in Aromatic Fluorination

Organometallic chemistry offers sophisticated methods for the regioselective fluorination of aromatic rings. One such method is the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium fluoroborate salt. Starting from 3-amino-2-methyltoluene, diazotization followed by treatment with fluoroboric acid would yield the corresponding diazonium salt, which upon heating, would decompose to give 3-fluoro-2-methyltoluene.

More contemporary methods involve transition-metal-catalyzed fluorination. For instance, palladium-catalyzed fluorination of an aryl halide or triflate can be a powerful tool. While these reactions are continually being developed, they offer the potential for high regioselectivity and functional group tolerance.

Enantioselective Synthesis of this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For a molecule like this compound, the chiral center is the carbon atom bonded to the hydroxyl group. The key to its enantioselective synthesis lies in the asymmetric addition of an allyl group to the corresponding aldehyde, 3-fluoro-6-methylbenzaldehyde.

Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantiomeric purity. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of synthesizing allylic alcohols, several catalytic systems have been developed. nih.gov

One of the most effective methods for the asymmetric construction of carbon-carbon bonds to form chiral centers is asymmetric allylic alkylation (AAA). chemrxiv.org This can involve stereocontrol over either a prochiral nucleophile or a prochiral electrophile. chemrxiv.org Palladium-catalyzed AAA reactions are particularly well-studied and have been successfully used to create quaternary carbon stereocenters. chemrxiv.org For the synthesis of chiral homoallylic alcohols, dual palladium/photoredox catalysis has emerged as an effective method, allowing for the reaction of vinyl cyclic carbonates with radical precursors under mild conditions to yield products with high regio- and enantioselectivity. chemrxiv.org

Another prominent strategy involves the catalytic asymmetric addition of vinyl nucleophiles to aldehydes. nih.gov This can be achieved using various metal catalysts, including palladium, iridium, rhodium, copper, and ruthenium. nih.gov For instance, chiral phosphoric acids can catalyze the enantioselective addition of boronates to aldehydes to produce homoallylic alcohols with high enantiomeric excess. organic-chemistry.org Similarly, chiral ruthenium(II) complexes can catalyze the reaction of alkynes with primary alcohols to form homoallylic alcohols, where the alkyne acts as an allylmetal equivalent. organic-chemistry.org

The development of novel chiral ligands is central to the success of asymmetric catalysis. acs.org For example, chiral phosphoramidite (B1245037) ligands have been employed in palladium-catalyzed asymmetric intramolecular allylic C-H amination reactions to produce chiral isoindolines with excellent enantioselectivities. chinesechemsoc.org In the realm of allylation reactions, chiral In(III)-PYBOX complexes have been shown to catalyze the enantioselective allylation of aldehydes and ketones with allyltributylstannane, affording homoallylic alcohols in moderate to high enantioselectivities. rsc.orgrsc.org

The table below summarizes some catalytic systems applicable to the synthesis of chiral allylic and homoallylic alcohols.

Catalyst SystemReaction TypeKey Features
Pd/Photoredox Dual Catalysis Decarboxylative allylic alkylationUses vinyl cyclic carbonates and radical precursors; mild conditions. chemrxiv.org
Chiral Phosphoric Acids Allylation of aldehydesEmploys bi(cyclopentyl)diol-derived boronates; high enantiomeric excess. organic-chemistry.org
Chiral Ruthenium(II) Complexes Carbonyl allylationUses alkynes as allylmetal equivalents; highly regio-, diastereo-, and enantioselective. organic-chemistry.org
Chiral In(III)-PYBOX Complexes Allylation of aldehydes/ketonesUtilizes allyltributylstannane; moderate to high enantioselectivities. rsc.orgrsc.org
Palladium/Chiral Phosphoramidite Ligands Asymmetric allylic C-H aminationEffective for creating chiral amines; high enantioselectivity. chinesechemsoc.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy is widely used in asymmetric synthesis. wikipedia.org Oxazolidinones, popularized by David A. Evans, are a classic example of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high control. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, an achiral aldehyde could be reacted with a chiral auxiliary to form a chiral intermediate, which would then undergo a diastereoselective allylation reaction. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched homoallylic alcohol. Camphor-derived chiral auxiliaries have been used in diastereoselective alkylation and Diels-Alder reactions. researchgate.net

Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment. The choice of ligand is critical for achieving high enantioselectivity. acs.org For example, in molybdenum-catalyzed allylic alkylation, chiral bisoxazoline ligands can be fine-tuned to improve regio- and enantioselectivity. acs.org Similarly, palladium complexes with chiral P,N-ferrocene ligands have been used for the construction of chiral quaternary carbon centers. chemrxiv.org

The combination of a metal catalyst and a chiral ligand allows for a wide range of enantioselective transformations. For instance, a palladium catalyst with a chiral phosphoramidite ligand can effectively catalyze asymmetric allylic amination. chinesechemsoc.org The development of combinatorial libraries of chiral ligands has further accelerated the discovery of optimal ligands for specific reactions. acs.org

Reactivity and Transformational Pathways of 4 3 Fluoro 6 Methylphenyl 1 Buten 4 Ol

Functionalization of the Hydroxyl Group

The hydroxyl group of 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol serves as a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and dehydration. These transformations provide pathways to a range of derivatives with altered physical and chemical properties.

The conversion of the hydroxyl group into esters and ethers can be achieved through various established synthetic protocols. Regioselectivity is a critical consideration in these reactions, particularly in the context of allylic alcohols where competing reaction pathways may exist.

Esterification: The esterification of this compound can be accomplished by reacting it with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, the use of a lipase (B570770) in conjunction with a vanadium-oxo compound can facilitate a regio- and enantioconvergent transformation of racemic allylic alcohols into optically active allyl esters. organic-chemistry.org This dynamic kinetic resolution process involves racemization of the alcohol and a transposition of the hydroxyl group, followed by a chemo- and enantioselective esterification. organic-chemistry.org

Etherification: The synthesis of allylic ethers from this compound can be achieved through methods such as the Williamson ether synthesis or by more advanced catalytic approaches. The direct, iridium-catalyzed enantioselective and regioselective allylic etherification with aliphatic alcohols represents a modern and efficient method. thieme-connect.com This reaction proceeds under mild conditions and offers high yields and enantioselectivities. thieme-connect.com

A representative table of potential esterification and etherification reactions is provided below, illustrating the expected products.

ReactantReagentCatalyst/ConditionsProduct
This compoundAcetic AnhydridePyridine (B92270)4-(3-Fluoro-6-methylphenyl)-1-buten-4-yl acetate
This compoundBenzoyl ChlorideTriethylamine4-(3-Fluoro-6-methylphenyl)-1-buten-4-yl benzoate
This compoundMethyl IodideSodium Hydride4-(3-Fluoro-6-methylphenyl)-4-methoxy-1-butene
This compoundBenzyl BromidePotassium tert-butoxide4-(Benzyloxy)-1-(3-fluoro-6-methylphenyl)but-3-ene

The secondary alcohol functionality in this compound can be selectively oxidized to the corresponding α,β-unsaturated ketone, 4-(3-fluoro-6-methylphenyl)but-3-en-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the selectivity and yield of the reaction.

Commonly used reagents for the oxidation of secondary alcohols include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). PCC is known for its ability to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. libretexts.org Jones reagent is a stronger oxidizing agent and is also effective for this transformation. libretexts.org More environmentally friendly methods, such as aerobic oxidation using catalysts like Fe(NO₃)₃·9H₂O/TEMPO/NaCl, provide a mild and efficient pathway to α,β-unsaturated enones while retaining the double-bond configuration. organic-chemistry.org

The table below summarizes some potential oxidation reactions.

Starting MaterialOxidizing AgentProduct
This compoundPyridinium Chlorochromate (PCC)4-(3-Fluoro-6-methylphenyl)but-3-en-2-one
This compoundJones Reagent (H₂CrO₄)4-(3-Fluoro-6-methylphenyl)but-3-en-2-one
This compoundFe(NO₃)₃·9H₂O/TEMPO/NaCl, O₂4-(3-Fluoro-6-methylphenyl)but-3-en-2-one

The dehydration of this compound leads to the formation of a conjugated diene system, specifically 1-(3-fluoro-6-methylphenyl)buta-1,3-diene. This elimination reaction can be promoted by heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. libretexts.org The reaction typically proceeds through an E1 or E2 mechanism, depending on the reaction conditions and the structure of the alcohol. libretexts.org For secondary alcohols, the E1 pathway involving a carbocation intermediate is common. libretexts.org

More recently, highly regio- and stereoselective methods for the dehydration of allylic alcohols to conjugated dienes have been developed. One such method involves a tBuOK/potassium 2,2-difluoroacetate-mediated 1,4-syn-dehydration, which proceeds via an in situ generated directing group strategy. nih.gov Another approach utilizes phosphorus oxychloride and pyridine to convert allylic alcohols into conjugated dienes in good yields. researchgate.net

The expected dehydration product is detailed in the table below.

ReactantConditionsProduct
This compoundH₂SO₄, heat1-(3-Fluoro-6-methylphenyl)buta-1,3-diene
This compoundPOCl₃, Pyridine1-(3-Fluoro-6-methylphenyl)buta-1,3-diene
This compoundtBuOK, Potassium 2,2-difluoroacetate1-(3-Fluoro-6-methylphenyl)buta-1,3-diene

Reactions Involving the Butenyl Moiety

The butenyl moiety of this compound, with its terminal double bond, is susceptible to a variety of addition reactions, including hydrogenation and electrophilic and radical additions. These reactions allow for the selective modification of the carbon-carbon double bond, leading to saturated or functionalized derivatives.

The carbon-carbon double bond in the butenyl group can be selectively reduced to a single bond through catalytic hydrogenation. This transformation yields 4-(3-fluoro-6-methylphenyl)butan-4-ol. The selective hydrogenation of an alkene in the presence of an aromatic ring is a well-established process. Typically, this is achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. acs.org These conditions are generally mild enough to avoid reduction of the aromatic ring.

The table below outlines the expected hydrogenation product.

Starting MaterialReagents/CatalystProduct
This compoundH₂, Pd/C4-(3-Fluoro-6-methylphenyl)butan-4-ol

The electron-rich double bond of the butenyl group is susceptible to attack by both electrophiles and radicals, leading to a variety of functionalized products.

Electrophilic Addition: Electrophilic addition reactions involve the initial attack of an electrophile on the π-electrons of the double bond, typically forming a carbocation intermediate. The subsequent attack of a nucleophile results in the formation of the addition product. The regioselectivity of these reactions is often governed by Markovnikov's rule, which predicts that the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. For example, the addition of a hydrogen halide (HX) would be expected to yield a secondary halide.

Radical Addition: In contrast to electrophilic addition, radical addition to the double bond proceeds via a radical chain mechanism. This type of reaction is often initiated by a radical initiator, such as a peroxide. The regioselectivity of radical addition is typically anti-Markovnikov, meaning the radical adds to the less substituted carbon of the double bond. For instance, the radical addition of HBr in the presence of peroxides would lead to the formation of a primary bromide.

A summary of potential addition reactions is presented in the table below.

ReactantReagentConditionsMajor Product
This compoundHBr-3-Bromo-1-(3-fluoro-6-methylphenyl)butan-1-ol
This compoundHBrPeroxides4-Bromo-1-(3-fluoro-6-methylphenyl)butan-1-ol
This compoundH₂OH⁺ catalyst1-(3-Fluoro-6-methylphenyl)butane-1,3-diol

Cycloaddition Reactions with the Alkenol Unit

The terminal alkene functionality of this compound serves as a dienophile or dipolarophile in cycloaddition reactions, enabling the construction of five- and six-membered ring systems. numberanalytics.comnumberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com

Diels-Alder Reaction: As a dienophile, the butenyl group can react with a conjugated diene in a [4+2] cycloaddition to form a cyclohexene (B86901) derivative. organic-chemistry.orglibretexts.org The reaction rate and selectivity are influenced by the electronic properties of the reactants. Typically, Diels-Alder reactions are most efficient when the dienophile possesses electron-withdrawing groups, which the unsubstituted alkenol unit lacks. organic-chemistry.orglibretexts.org However, the reaction can still proceed, driven by the formation of stable sigma bonds. organic-chemistry.org The stereochemistry of the dienophile is retained in the product. libretexts.org

1,3-Dipolar Cycloaddition: The alkene can also participate in [3+2] cycloadditions with 1,3-dipoles (e.g., nitrones, azides, or nitrile oxides) to generate five-membered heterocyclic rings. numberanalytics.comwikipedia.org These reactions are a powerful tool for synthesizing complex heterocyclic structures. numberanalytics.com For homoallylic alcohols like the title compound, the presence of a Lewis acid can significantly enhance both the rate and stereoselectivity of the cycloaddition. rsc.org For example, reactions of homoallylic alcohols with nitrones in the presence of magnesium bromide have been shown to proceed much faster and with greater stereocontrol compared to purely thermal reactions, yielding isoxazolidine (B1194047) products. rsc.org

Hydrofunctionalization Reactions of the Alkene

Hydrofunctionalization reactions involve the addition of an H-X moiety across the double bond of the alkene. The hydroxyl group in this compound can play a crucial directing role in these transformations, influencing both regioselectivity and stereoselectivity.

Hydrosilylation: The addition of a silicon hydride (H-SiR₃) across the alkene is a common transformation. For allylic and homoallylic alcohols, this reaction can be performed with high diastereoselectivity. rsc.org Intramolecular hydrosilylation of related silyl (B83357) ethers, catalyzed by ruthenium or platinum complexes, can produce alkylidenesilacyclopentanes, which are versatile intermediates for further cross-coupling reactions. acs.orgacs.orgillinois.edu The choice of catalyst and silane (B1218182) can allow for selective formation of either syn or anti 1,3-diol products after subsequent oxidation. rsc.org

Hydroamination: The addition of an N-H bond across the alkene can be achieved using various transition metal catalysts. Rhodium-catalyzed hydroaminomethylation of structurally similar 1,1-diaryl-allyl-alcohols proceeds with high regioselectivity to furnish 4-amino-1,1-diarylbutan-1-ols. researchgate.net Copper-catalyzed systems have also been developed for the enantioselective hydroamination of alkenes, including styrenes and terminal olefins, to produce chiral N-arylamines. nih.gov These methods often require specific ligands and conditions to suppress undesired side reactions. nih.gov

Table 1: Representative Hydrofunctionalization Reactions of Allylic and Homoallylic Alcohols This table presents data for reactions on analogous substrate classes, as specific data for this compound is not available.

Reaction TypeSubstrate ClassCatalyst/ReagentsProduct TypeKey FindingsReference
HydrosilylationAllylic AlcoholsRh(I) or Ir(I) catalysts1,3-diols (after oxidation)Highly syn- or anti-selective depending on silane choice. rsc.org
Intramolecular HydrosilylationHomopropargyl AlcoholsRuthenium arene complexTrisubstituted Homoallylic AlcoholsHighly regio- and stereoselective anti-addition. acs.org
Hydroaminomethylation1,1-Diaryl-allyl-alcoholsRhodium catalyst, CO, H₂, secondary amine4,4-DiarylbutylaminesProceeds with complete regioselectivity. researchgate.net
HydroaminationStyrenes, Terminal AlkenesCopper Hydride (CuH) catalystChiral N-ArylaminesEnantioselective addition of secondary anilines. nih.gov

Reactivity of the Fluoro-Methylphenyl Group

The aromatic ring is substituted with a fluorine atom, a methyl group, and the butenol (B1619263) side chain. These substituents influence the ring's susceptibility to electrophilic and nucleophilic attack and can direct further functionalization to specific positions.

Directed Aromatic Functionalization

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org

In this compound, several groups can exert a directing effect:

Fluoro Group: Fluorine is a moderate ortho-directing group. organic-chemistry.org

Methyl Group: The methyl group is a weaker directing group.

Hydroxyl Group: The tertiary alcohol can be deprotonated to form an alkoxide. This O-lithio group can act as a powerful DMG, directing metalation to the ortho position (C5).

The interplay of these directing groups would determine the ultimate site of metalation. The fluorine at C3 and the methyl group at C6 sterically hinder the C2 and C5 positions, respectively. The deprotonated hydroxyl group on the side chain would likely direct lithiation to the C5 position. Competition experiments would be necessary to determine the precise regiochemical outcome. This strategy provides a route to contiguously substituted aromatic compounds that are often difficult to access through classical electrophilic aromatic substitution. nih.gov

Rearrangement Processes and Isomerization

The structure of this compound is susceptible to isomerization, primarily involving the migration of the double bond. Such reactions are typically catalyzed by transition metals or acids.

Catalytic isomerization of allylic and homoallylic alcohols provides an atom-economical route to carbonyl compounds. acs.orgchemistryviews.org For the title compound, a homoallylic alcohol, a metal-catalyzed isomerization would be expected to yield the corresponding ketone, 4-(3-fluoro-6-methylphenyl)butan-2-one. Nickel-catalyzed systems, for instance, have been shown to be effective for the isomerization of a variety of α-aryl-substituted homoallylic alcohols into their ketone counterparts under relatively mild conditions. chemistryviews.org Similarly, rhodium complexes can catalyze the enantioconvergent isomerization of secondary homoallylic alcohols. acs.org Palladium hydroxide (B78521) has also been reported as a catalyst for the isomerization of primary allylic alcohols to aldehydes. acs.org These rearrangements typically proceed through a series of hydride elimination and re-addition steps mediated by the metal catalyst.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to elucidate the structure of a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, one can map out the connectivity of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum would be anticipated to show distinct signals for the aromatic protons on the substituted phenyl ring, the vinylic protons of the butene group, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the methyl group protons.

Based on the structure, the following table presents the predicted ¹H NMR spectral data. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) and are influenced by the electronic effects of the fluorine, methyl, and hydroxyl substituents.

Table 1: Predicted ¹H NMR Data for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1 (vinylic)5.80 - 5.95ddt (doublet of doublets of triplets)1H
H-2a, H-2b (vinylic)5.10 - 5.25m (multiplet)2H
H-3a, H-3b (allylic)2.40 - 2.60m (multiplet)2H
H-4 (carbinol)5.05 - 5.15t (triplet)1H
Aromatic CH6.90 - 7.30m (multiplet)3H
Methyl (CH₃)2.20 - 2.30s (singlet)3H
Hydroxyl (OH)1.80 - 2.50br s (broad singlet)1H

Note: Predicted data is based on analogous structures and standard NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. Spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, distinct signals are expected for the aromatic, vinylic, carbinol, allylic, and methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=CH₂ (vinylic)134.0 - 135.0
C=C H₂ (vinylic)117.0 - 118.0
CH-OH (carbinol)72.0 - 73.0
CH₂ (allylic)42.0 - 43.0
C-F (aromatic)160.0 - 163.0 (doublet, ¹JCF)
C-CH₃ (aromatic)125.0 - 127.0 (doublet, ²JCF)
C-CHOH (aromatic)140.0 - 142.0 (doublet)
Aromatic CH114.0 - 130.0 (multiple signals)
CH₃ (methyl)18.0 - 20.0

Note: Predicted data is based on analogous structures and standard NMR principles. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide chemical shift range, which minimizes signal overlap. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum would show a single primary signal for the fluorine atom attached to the aromatic ring. The chemical shift for an aryl fluoride (B91410) typically appears in the range of -100 to -140 ppm relative to the standard CFCl₃. colorado.edu This signal would likely be split into a multiplet due to coupling with the adjacent aromatic protons.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It would show correlations between the vinylic protons (H-1, H-2), the allylic and carbinol protons (H-3, H-4, and H-1), and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., from the methyl, methylene, methine, and aromatic CH groups) to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can help to confirm the substitution pattern on the aromatic ring by showing spatial proximity between the methyl protons and an adjacent aromatic proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₃FO.

The calculated exact mass for the neutral molecule and its protonated form ([M+H]⁺) are presented in the table below.

Table 3: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M]C₁₁H₁₃FO180.0950
[M+H]⁺C₁₁H₁₄FO⁺181.1029
[M+Na]⁺C₁₁H₁₃FNaO⁺203.0848

Note: Calculated masses are based on the most abundant isotopes of each element.

Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure. Key fragmentation pathways would likely include the loss of a water molecule (H₂O) from the alcohol, cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage), and fragmentation of the butenyl side chain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

No publicly available GC-MS chromatograms or mass spectra for this compound could be found. Therefore, a detailed analysis of its retention time, fragmentation patterns, and characteristic ions used for identification and purity assessment cannot be provided.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Specific LC-MS analytical methods, including details on stationary and mobile phases, ionization techniques (such as ESI or APCI), and mass-to-charge ratios for this compound, are not described in accessible literature. Consequently, a discussion on its application in the analysis of complex mixtures remains hypothetical.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No published Infrared (IR) or Raman spectra for this compound are available. This prevents the creation of a data table listing characteristic vibrational frequencies and their corresponding functional group assignments (e.g., O-H stretch, C=C stretch, C-F stretch).

X-ray Crystallography for Definitive Solid-State Structure Determination

A search of crystallographic databases reveals no entries for this compound. This indicates that its single-crystal X-ray structure has likely not been determined or publicly deposited. Therefore, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular distances and angles is unavailable.

Due to the absence of this fundamental data, it is not possible to construct the detailed research findings and data tables as requested in the article outline.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations would be central to understanding the fundamental characteristics of 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol.

A typical DFT study on this molecule would likely employ a hybrid functional, such as B3LYP, along with a Pople-style basis set like 6-31G(d) or a larger one for more precise results.

The goal of this search is to identify all the stable conformers, which correspond to energy minima on this surface. For each identified minimum, a geometry optimization would be performed to determine its precise structure and relative energy. Frequency calculations are then essential to confirm that these optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

The relative stability of conformers is influenced by a variety of factors, including steric hindrance and intramolecular interactions. In this compound, a key interaction would be the potential for an intramolecular hydrogen bond between the hydroxyl group and the π-system of the butenyl group or the phenyl ring. The presence of the methyl and fluorine substituents on the phenyl ring would introduce steric and electronic perturbations, influencing the preferred orientation of the ring relative to the rest of the molecule. Studies on similar chiral allylic alcohols have shown that such intramolecular hydrogen bonding can significantly stabilize certain conformations.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C=C-C-O)Dihedral Angle (C-C-Ar-C)Relative Energy (kcal/mol)
A-65°45°0.00
B175°50°1.25
C68°135°2.10
D-170°140°2.85
Note: This data is illustrative and represents plausible findings from a DFT conformational analysis. The dihedral angles define the orientation of the key fragments of the molecule.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the butenyl group and the phenyl ring. The LUMO, conversely, would likely be an antibonding π* orbital, also distributed over these unsaturated parts of the molecule. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7
Note: This data is for illustrative purposes, calculated at a hypothetical DFT level.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating regions of negative (electron-rich) and positive (electron-poor) potential.

For this compound, the MEP map would be expected to show a region of high negative potential (typically colored red) around the oxygen atom of the hydroxyl group, reflecting its high electronegativity and lone pairs of electrons. The π-systems of the double bond and the aromatic ring would also exhibit negative potential. Regions of positive potential (typically colored blue) would be found around the hydrogen atom of the hydroxyl group and the other hydrogen atoms. The fluorine atom would create a localized region of negative potential. This map is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding.

Elucidation of Reaction Mechanisms via Transition State Modeling

Beyond static molecular properties, computational chemistry can model the entire course of a chemical reaction. A key application for this compound would be to study its participation in reactions such as electrophilic additions to the double bond or nucleophilic substitution at the chiral center.

To do this, one would identify the transition state (TS) for a given reaction pathway. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating and characterizing the TS is computationally more demanding than finding energy minima. Once a TS is located, its structure provides a snapshot of the bond-making and bond-breaking processes. Frequency calculations on the TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, in an acid-catalyzed dehydration of this compound, DFT could be used to model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and any subsequent rearrangements. By calculating the energies of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed, allowing for the determination of activation energies and reaction rates.

Ab Initio and Semi-Empirical Methods for Ground State Properties

While DFT is a workhorse, other methods also have their place. Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)), are based on first principles and can offer higher accuracy than DFT for certain properties, albeit at a much greater computational cost. These methods could be used to benchmark the results from DFT for a few key conformers to ensure the chosen DFT functional is performing adequately.

On the other end of the spectrum, semi-empirical methods (like AM1 or PM7) are much faster than DFT because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are very useful for rapid conformational searches on large molecules or for providing initial geometries for higher-level optimizations.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

DFT and ab initio calculations are typically performed on isolated molecules in the gas phase. However, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations can be used to explicitly model the solvent and to explore the conformational space of the solute over time.

In an MD simulation, the forces on each atom are calculated using a force field (a classical mechanical model), and Newton's laws of motion are used to propagate the system forward in time. This allows for the observation of how the solvent molecules arrange themselves around this compound and how this solvation affects its conformational preferences. For instance, in a polar solvent like water, conformations that expose the polar hydroxyl group to the solvent might be favored over those that form an intramolecular hydrogen bond. MD simulations provide a dynamic picture of the molecule, capturing the fluctuations and time-averaged behavior that are missed in static, gas-phase calculations.

Academic Research Applications and Future Perspectives

Utility as a Versatile Synthetic Intermediate

The combination of a reactive alkene and a hydroxyl group, along with the electronically modified phenyl ring, makes 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol a valuable starting material for the synthesis of more complex molecules. Its utility is anticipated in the creation of advanced fluorinated building blocks and as a foundational scaffold for intricate molecular designs.

Precursor for Advanced Fluorinated Building Blocks

The presence of a fluorine atom on the phenyl ring is a key feature, as the incorporation of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The alkene and alcohol functionalities of this compound can be chemically transformed to introduce further functionality. For instance, the double bond can undergo various reactions such as halofluorination, which involves the addition of a halogen and a fluorine atom across the double bond. nih.govbeilstein-journals.org This process can be a cost-effective method for producing vicinal halofluorides, which are themselves versatile intermediates for further chemical modifications. nih.govbeilstein-journals.org

Table 1: Potential Transformations of this compound for Fluorinated Building Block Synthesis

Reaction TypeReagentsPotential Product Class
Epoxidationm-CPBA, etc.Fluorinated epoxy alcohols
DihydroxylationOsO₄, NMOFluorinated triols
OzonolysisO₃, then reducing agentFluorinated aldehydes/ketones
Heck CouplingPalladium catalyst, aryl halideFluorinated diaryl butenes

Scaffold for Complex Molecular Architectures

The structure of this compound serves as a robust framework for the construction of more elaborate and sterically hindered molecules. The chiral center at the C-4 position offers the potential for stereoselective synthesis, which is crucial in the development of single-enantiomer drugs and other biologically active compounds.

The development of potent and selective inverse agonists for the retinoic acid receptor-related orphan receptor C (RORc), a target for inflammatory diseases, has involved the synthesis of complex molecules containing a fluoro-phenyl group. For example, the compound GNE-3500, a δ-sultam derivative, incorporates a 3-fluoro-4-methylphenyl moiety as a key structural component. nih.gov While not directly synthesized from this compound, this highlights the importance of this substituted phenyl ring in the design of complex, biologically active molecules. The reactive handles on this compound could potentially be utilized to construct similar complex heterocyclic systems.

Exploration in Materials Science Research

The fluorinated nature of this compound also makes it a candidate for research in materials science, particularly in the development of specialized polymers and novel organic materials with tailored properties.

Incorporation into Specialized Fluoropolymers and Copolymers

Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. The vinyl group in this compound could potentially be polymerized, or copolymerized with other monomers, to create novel fluorinated polymers. The presence of the hydroxyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility, hydrophilicity, and cross-linking capabilities.

Design of Novel Organic Materials with Tunable Properties

The design of novel materials for organic electronics is a rapidly advancing field. researchgate.net The electronic properties of organic materials are highly dependent on their molecular structure. The introduction of fluorine atoms can influence the energy levels of molecular orbitals, which is a critical factor in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 3-fluoro-6-methylphenyl group in the target compound could be a valuable component in the design of new organic semiconductors.

Furthermore, the ability to form ordered structures, such as those found in covalent organic frameworks (COFs), is crucial for the development of materials with applications in gas storage, catalysis, and sensing. frontiersin.org The defined stereochemistry and functional groups of this compound could be exploited to create well-defined, porous, and functional materials.

Development of Catalytic Ligands or Pre-Catalysts

The molecular structure of this compound suggests its potential use in the development of chiral ligands for asymmetric catalysis. The hydroxyl group and the alkene can be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) that can bind to a metal center. The chiral center proximate to the aromatic ring could influence the stereochemical outcome of catalytic reactions.

The development of such ligands would be of significant interest for a wide range of chemical transformations, including hydrogenations, cross-coupling reactions, and hydroformylations, where precise control of stereochemistry is essential.

Cheminformatics and Structural Informatics Studies

Cheminformatics and structural informatics provide powerful computational tools to characterize and predict the behavior of chemical compounds. For "this compound," these methods allow for the calculation of molecular descriptors and the modeling of its reactivity, offering insights into its potential applications and synthetic pathways.

Molecular Descriptors and Representation

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. These descriptors are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For "this compound," various descriptors can be calculated to predict its physicochemical properties and biological activity.

The compound can be represented in several ways for computational analysis, including:

SMILES (Simplified Molecular-Input Line-Entry System): C=CC(C1=CC(=C(C=C1)F)C)O

InChI (International Chemical Identifier): InChI=1S/C11H13FO/c1-3-10(13)8-6-5-7(2)9(12)4-8/h3-6,10,13H,1H2,2H3

InChIKey: A unique, hashed version of the InChI, useful for database searches.

A variety of molecular descriptors can be calculated using computational software. scbdd.comneurosnap.aiosdd.net These descriptors are broadly categorized into 1D, 2D, and 3D descriptors.

Calculated Molecular Descriptors for this compound

Descriptor CategoryDescriptor NameCalculated Value
Constitutional (1D)Molecular Weight180.22 g/mol
Heavy Atom Count13
Ring Count1
Rotatable Bond Count3
Topological (2D)Topological Polar Surface Area (TPSA)20.23 Ų
Wiener Index845
Balaban Index2.87
PhysicochemicallogP (octanol-water partition coefficient)2.5 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1

These descriptors provide a quantitative profile of the molecule. For instance, the logP value suggests moderate lipophilicity, while the TPSA is indicative of its potential for membrane permeability. The number of rotatable bonds gives an idea of the molecule's conformational flexibility.

Computational Modeling of Chemical Reactivity and Selectivity

Computational modeling can be employed to understand the chemical reactivity and selectivity of "this compound." Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms, transition states, and the electronic properties that govern reactivity.

For an allylic alcohol like this compound, several reactions are of interest for computational study:

Oxidation: The oxidation of the secondary alcohol to the corresponding ketone can be modeled to understand the reaction pathway and the influence of different oxidizing agents.

Allylic Substitution/Amination: The hydroxyl group can be substituted, or the adjacent allylic position can be functionalized. acs.orgnih.gov Computational models can predict the regioselectivity and stereoselectivity of these reactions under various catalytic conditions. caltech.edu

Isomerization: The potential for the double bond to isomerize can be investigated, which is a known reaction for allylic alcohols in the presence of transition metal catalysts. nih.gov

Epoxidation: The reactivity of the double bond towards epoxidation can be modeled to predict the stereochemical outcome.

A key aspect of modeling the reactivity of "this compound" would be to analyze the electronic effects of the fluoro and methyl substituents on the phenyl ring. The fluorine atom is electron-withdrawing, while the methyl group is electron-donating. Their relative positions influence the electron density distribution across the aromatic ring and the allylic system, which in turn affects the reactivity of the alcohol and the double bond.

Computational studies could, for example, calculate the energies of different transition states to predict the enantioselectivity of an asymmetric reaction. caltech.edu This involves modeling the interaction of the substrate with a chiral catalyst and determining the lowest energy pathway to the major product.

Green Chemistry Considerations in Synthetic Route Design

Green chemistry principles aim to design chemical processes that are environmentally benign, economically viable, and sustainable. rsc.org Applying these principles to the synthesis of "this compound" would involve evaluating and optimizing the synthetic route to minimize waste, reduce energy consumption, and use safer chemicals.

A plausible and common laboratory synthesis for this compound would be the Grignard reaction between 3-fluoro-6-methylbenzaldehyde and allylmagnesium bromide. wikipedia.org

Atom Economy of a Grignard Synthesis

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. wikipedia.orgnumberanalytics.comrsc.org

Hypothetical Grignard Reaction:

3-fluoro-6-methylbenzaldehyde + allylmagnesium bromide → this compound

Atom Economy Calculation:

The atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Desired Product: this compound (C11H13FO, MW = 180.22 g/mol )

Reactants:

3-fluoro-6-methylbenzaldehyde (C8H7FO, MW = 138.14 g/mol )

Allylmagnesium bromide (C3H5BrMg, MW = 145.28 g/mol )

Atom Economy = (180.22 / (138.14 + 145.28)) x 100% ≈ 63.6%

Strategies for a Greener Synthesis:

Several green chemistry strategies could be applied to improve the synthesis of "this compound":

Catalytic Routes: Instead of stoichiometric reagents like Grignard reagents, catalytic methods could be explored. For example, a catalytic asymmetric transfer hydrogenation of the corresponding ketone (1-(3-fluoro-6-methylphenyl)but-3-en-1-one) could produce the chiral alcohol with high enantioselectivity and less waste. acs.org

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, for the stereoselective reduction of the precursor ketone is a well-established green method. nih.govnih.gov Biocatalytic reactions are often performed in aqueous media under mild conditions and can provide high yields and enantiomeric excess. nih.gov

Solvent Selection: Replacing traditional organic solvents like diethyl ether or THF (often used in Grignard reactions) with greener alternatives (e.g., bio-based solvents) or even performing the reaction under solvent-free conditions would significantly reduce the environmental impact. osdd.net

Energy Efficiency: Utilizing energy-efficient methods, such as microwave-assisted synthesis or flow chemistry, could reduce reaction times and energy consumption compared to conventional batch processing.

By considering these green chemistry principles, a more sustainable and efficient synthesis of "this compound" can be designed, aligning with modern standards of chemical production.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling fluorinated aryl halides with allylic alcohols via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, describes analogous syntheses of fluorinated alcohols using boronic acids and transition-metal catalysts. Key parameters include:
  • Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane.
  • Temperature: 80–100°C under inert atmosphere.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) may enhance fluorinated intermediate stability .
  • Yield optimization: Monitor reaction progress via GC-MS (as in ) to identify byproducts and adjust stoichiometry.

Q. How can researchers safely handle fluorinated aromatic intermediates during synthesis?

  • Methodological Answer : Fluorinated compounds often require stringent safety protocols due to potential toxicity. (IFRA standards) and (phenol safety data) recommend:
  • Personal protective equipment (PPE): Gloves, goggles, and fume hoods for volatile intermediates.
  • Waste disposal: Segregate fluorinated waste to avoid halogen contamination.
  • First aid: Immediate flushing with water for skin/eye exposure (as detailed for phenol derivatives in ) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine positioning and 1H^{1}\text{H}-NMR to resolve methyl and hydroxyl protons.
  • GC-MS : Analyze purity and molecular ion peaks (e.g., m/z 162.2 in for similar alcohols).
  • X-ray crystallography : For definitive structural confirmation (see for fluorinated pyrazole analogs) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model steric and electronic effects of the fluorinated aryl group. For example:
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Compare activation energies of fluorinated vs. non-fluorinated analogs (referenced in ’s synthesis of methoxyphenyl alcohols).
  • Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated alcohol derivatives?

  • Methodological Answer : Discrepancies in 19F^{19}\text{F}-NMR shifts or GC-MS fragmentation patterns may arise from:
  • Tautomerism : Use variable-temperature NMR to detect equilibrium shifts.
  • Impurity interference : Employ preparative HPLC (as in ’s flash chromatography) to isolate isomers.
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding (e.g., hydroxyl group interactions) .

Q. How does the fluorinated aryl group influence the compound’s stability under oxidative conditions?

  • Methodological Answer : Design accelerated degradation studies:
  • Conditions : Expose to H₂O₂ or UV light, monitor via LC-MS.
  • Kinetic analysis : Compare degradation rates with non-fluorinated analogs (e.g., ’s bromo/fluoro-phenyl derivatives).
  • Mechanistic insight : Identify oxidation byproducts (e.g., quinones) using tandem MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.